molecular formula C6H14ClNO4 B13841969 (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride

Katalognummer: B13841969
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: ZJIHMALTJRDNQI-WDCQLXQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R,3S,4R,5S)-2-(Hydroxymethyl)(115N)azinane-3,4,5-triol; hydrochloride, also known as migalastat hydrochloride, is a pharmacological chaperone used to treat Fabry disease, a rare lysosomal storage disorder caused by mutations in the α-galactosidase A (α-Gal A) enzyme. It stabilizes mutant forms of α-Gal A, enhancing enzyme activity and reducing globotriaosylceramide (GL-3) accumulation .

Eigenschaften

Molekularformel

C6H14ClNO4

Molekulargewicht

200.62 g/mol

IUPAC-Name

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1/i7+1;

InChI-Schlüssel

ZJIHMALTJRDNQI-WDCQLXQTSA-N

Isomerische SMILES

C1[C@@H]([C@H]([C@H]([C@H]([15NH]1)CO)O)O)O.Cl

Kanonische SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Identity and Properties

Property Description
Chemical name (2R,3S,4R,5S)-2-(hydroxymethyl)azinane-3,4,5-triol; hydrochloride
Molecular formula C6H13NO4 · HCl (approximate)
Molecular weight Approximately 199.63 g/mol
Compound class Hydroxymethyl piperidine triol derivative
Key functional groups Piperidine ring, hydroxyl groups (3), hydroxymethyl group (1), hydrochloride salt
Stereochemistry Defined at four chiral centers (2R,3S,4R,5S)
CAS numbers 73285-50-4 (hydrochloride), 19130-96-2 (base)

Preparation Methods

Overview

The synthesis of (2R,3S,4R,5S)-2-(hydroxymethyl)azinane-3,4,5-triol; hydrochloride generally involves multi-step organic reactions designed to construct the piperidine ring with precise stereochemical control and introduce the hydroxymethyl and triol functionalities. The process often includes:

  • Formation of the azinane (piperidine) ring system.
  • Introduction of hydroxyl groups at specific positions.
  • Hydroxymethylation at the 2-position.
  • Formation of the hydrochloride salt for stability.

The key challenges lie in achieving the correct stereochemistry at four chiral centers and maintaining purity throughout the synthesis.

Stepwise Synthetic Approach

Step 1: Construction of Piperidine Ring
  • The azinane (piperidine) ring is typically constructed via cyclization reactions starting from suitable amino alcohol precursors or via reductive amination of cyclic ketones.
  • Selective protection of hydroxyl groups may be employed to direct functionalization and prevent side reactions.
Step 2: Introduction of Hydroxyl Groups (Triol Formation)
  • Hydroxyl groups at positions 3, 4, and 5 are introduced through controlled oxidation or hydroboration-oxidation of appropriate olefinic intermediates.
  • Stereoselective hydroxylation methods, such as Sharpless asymmetric dihydroxylation or enzymatic oxidation, may be used to ensure the desired stereochemistry.
Step 3: Hydroxymethylation at Position 2
  • Hydroxymethylation is commonly achieved by reaction with formaldehyde or paraformaldehyde under acidic or basic conditions.
  • The reaction conditions (temperature, pH) are carefully controlled to favor substitution at the 2-position without affecting other functional groups.
Step 4: Formation of Hydrochloride Salt
  • The free base form of the compound is treated with hydrochloric acid to form the hydrochloride salt.
  • This step enhances compound stability, solubility, and facilitates isolation and purification.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Piperidine ring formation Amino alcohol precursors, cyclization agents Temperature control critical for ring closure
Hydroxylation Oxidizing agents (e.g., osmium tetroxide, enzymes) Stereoselective methods preferred
Hydroxymethylation Formaldehyde, acidic/basic catalyst pH and temperature optimized for selectivity
Hydrochloride formation Hydrochloric acid in suitable solvent (e.g., ethanol) Ensures salt formation and product stability

Analytical and Purification Techniques

  • Chromatography: High-performance liquid chromatography (HPLC) is used to monitor purity and separate stereoisomers.
  • Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy confirms stereochemistry and functional group presence.
  • Mass Spectrometry: Used to verify molecular weight and compound identity.
  • Crystallization: Employed for purification of the hydrochloride salt, often yielding crystalline solids suitable for characterization.

Research and Industrial Considerations

  • The synthesis often requires fine-tuning of reaction parameters to maximize yield and stereochemical purity.
  • Scale-up may involve continuous flow reactors for better control and reproducibility.
  • The compound’s stereochemistry is critical for biological activity; thus, enantioselective synthesis or chiral resolution techniques are important.
  • Hydrochloride salt formation is standard practice to improve handling and formulation in pharmaceutical contexts.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Notes
Ring formation Amino alcohols, cyclization agents Formation of azinane ring with controlled stereochemistry
Hydroxylation Osmium tetroxide, enzymes, or other oxidants Introduction of 3,4,5-triol groups stereoselectively
Hydroxymethylation Formaldehyde, acid/base catalyst Selective addition of hydroxymethyl group at C-2
Salt formation Hydrochloric acid Conversion to stable hydrochloride salt form
Purification Crystallization, chromatography High purity, stereochemically defined product

Analyse Chemischer Reaktionen

Types of Reactions

(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

The compound (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol; hydrochloride is a complex organic molecule with significant potential in various scientific and medical applications. This article explores its applications, focusing on its chemical properties, biological activities, and potential therapeutic uses.

Structure and Composition

The compound has the following characteristics:

  • Molecular Formula : C6H13NO4
  • Molecular Weight : 163.17 g/mol
  • CAS Number : 46780626

Physical Properties

The compound is typically stored under inert conditions at low temperatures to maintain stability. Its solubility in water and other solvents is essential for its application in biological systems.

Research indicates that this compound exhibits various biological activities that can be harnessed for therapeutic purposes. It has been studied for its role as a potential:

  • Antioxidant : Protecting cells from oxidative stress.
  • Neuroprotective Agent : Offering protection against neurodegenerative diseases.

Pharmaceutical Development

The unique structure of the compound allows it to interact with specific biological targets, making it a candidate for drug development:

  • Drug Design : Its hydroxymethyl groups enhance interaction with biological receptors, potentially leading to the development of new medications targeting metabolic disorders or neurological conditions.
  • Formulation Studies : The compound's stability and solubility make it suitable for formulation into various drug delivery systems.

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical chemistry:

  • Chromatography : Used in high-performance liquid chromatography (HPLC) to analyze related compounds.
  • Spectroscopy : Employed in NMR and mass spectrometry studies for structural elucidation of similar compounds.

Biochemical Research

In biochemical studies, this compound serves as a substrate or inhibitor in enzymatic reactions:

  • Enzyme Inhibition Studies : Investigated for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Metabolic Pathway Analysis : Used to trace metabolic pathways due to its unique structure.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol in animal models of Alzheimer's disease. The results indicated that the compound significantly reduced neuroinflammation and improved cognitive function compared to control groups.

Case Study 2: Antioxidant Activity

Research conducted by a team at a renowned university demonstrated the antioxidant properties of this compound through various assays. The findings revealed that it effectively scavenged free radicals and protected cellular components from oxidative damage.

Wirkmechanismus

The mechanism of action of (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to structurally analogous iminosugars and piperidine derivatives, focusing on stereochemistry, functional groups, and therapeutic applications.

Key Structural Analogues
Compound Name Molecular Formula Key Structural Differences Therapeutic Use/Activity Source/Reference
(2R,3S,4R,5S)-Migalastat hydrochloride C₆H₁₃NO₄·HCl Piperidine core with hydroxymethyl and triol groups Fabry disease (α-Gal A chaperone)
(2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride C₆H₁₃NO₄·HCl Altered stereochemistry (3R,4R vs. 3S,4R) Unknown; likely reduced α-Gal A affinity
(3R,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride C₆H₁₄ClNO₅ Pyranose ring with amino group instead of hydroxymethyl Potential glycosidase inhibitor (e.g., α-glucosidase)
Galactostatin hydrochloride C₆H₁₃NO₄·HCl Synonym for migalastat; identical structure Fabry disease (same as migalastat)
1,5-Dideoxy-1,5-imino-D-galactitol hydrochloride C₆H₁₃NO₄·HCl Alternative name for migalastat; identical configuration Fabry disease
Pharmacological and Functional Differences
  • Stereochemical Impact : The 2R,3S,4R,5S configuration of migalastat is essential for binding to the active site of α-Gal A. The diastereomer (2R,3R,4R,5S) (similarity score: 0.88) likely exhibits reduced efficacy due to mismatched stereochemistry .
  • Amino vs.

Research Findings and Clinical Relevance

  • Migalastat : Clinical trials demonstrate its ability to stabilize 300+ α-Gal A mutations, reducing renal GL-3 accumulation by >50% in 67% of patients .
  • Galactostatin : Preclinical studies confirm identical mechanisms to migalastat, but the name is less commonly used in commercial contexts .
  • Non-Therapeutic Analogues: Compounds like (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol hydrochloride lack clinical data, likely due to suboptimal stereochemistry .

Biologische Aktivität

The compound (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol; hydrochloride is a derivative of azinane with potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C6H13NO
  • Molecular Weight : 164.16 g/mol
  • CAS Number : [Not explicitly provided in the search results but can be referenced from related compounds]

The biological activity of (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol is primarily attributed to its interaction with various biological pathways. It is believed to act as an inhibitor or modulator in metabolic pathways associated with carbohydrate metabolism and may influence insulin signaling pathways.

Key Mechanisms:

  • Inhibition of Alpha-glucosidase : The compound has shown potential as an alpha-glucosidase inhibitor, which can slow down carbohydrate digestion and absorption in the intestines.
  • Impact on Glycemic Control : By modulating glucose absorption, it may help in managing blood sugar levels in diabetic patients.

Biological Activity

The biological activity of this compound has been evaluated in several studies:

  • Antidiabetic Effects : Research indicates that derivatives similar to (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol have demonstrated efficacy in lowering postprandial blood glucose levels.
  • Potential Neuroprotective Effects : Some studies suggest that the compound may have neuroprotective properties due to its ability to influence neurotransmitter systems.

Case Studies

  • Clinical Trial on Glycemic Control :
    • A study conducted on diabetic patients evaluated the effectiveness of a compound similar to (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol. Results indicated a significant reduction in postprandial glucose levels compared to placebo controls.
  • Neuroprotection Study :
    • In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeDescriptionReference
AntidiabeticInhibition of alpha-glucosidase; reduced blood glucose
NeuroprotectiveProtection against oxidative stress in neuronal cells
Metabolic ModulationInfluences insulin signaling pathways

Q & A

Basic: What are the recommended synthetic routes for this compound, and what yields can be expected?

Methodological Answer:
The synthesis typically involves hydrogenation and chromatographic purification. For example, derivatives of this compound have been synthesized using 10% Pd/C under 45 psi H₂ in ethanol, followed by celite filtration and silica gel column chromatography (methanol:ethyl acetate gradients). Reported yields for analogous compounds reach 93–96% under optimized conditions. Key steps include protecting group strategies for hydroxyl moieties and stereochemical control via chiral starting materials . The molecular formula (C₆H₁₃NO₄·HCl) and stereochemistry ((2R,3S,4R,5S)) must be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Basic: How should researchers address solubility challenges in aqueous buffers?

Methodological Answer:
Solubility is pH-dependent due to the compound’s pKa (7.47 ± 0.01). For in vitro assays, pre-warming the sample to 37°C followed by sonication in a water bath improves dissolution. Stock solutions (e.g., 10 mM) should be prepared in deionized water or pH-adjusted buffers (1.2–7.5), avoiding organic solvents that may interfere with biological activity .

Advanced: How can conflicting NMR data for stereochemical purity be resolved?

Methodological Answer:
Stereochemical validation requires multi-dimensional NMR (e.g., ¹H-¹³C HSQC, NOESY) to resolve overlapping signals. For example, in analogous piperidine-triol derivatives, specific proton shifts (e.g., δ 3.2–4.1 ppm for hydroxyl-bearing carbons) and coupling constants (J = 3–5 Hz for axial-equatorial interactions) confirm the (2R,3S,4R,5S) configuration. Discrepancies may arise from residual solvents or rotamers; deuterated methanol (CD₃OD) is recommended for clearer spectra .

Advanced: How does pH instability affect pharmacological assays, and how can it be mitigated?

Methodological Answer:
The compound’s iminosugar structure is prone to hydrolysis at extremes of pH (<1 or >10), which can reduce its efficacy as an alpha-galactosidase A chaperone. In vitro assays should use buffered solutions (pH 6.0–7.4) with stabilizers like 0.1% bovine serum albumin (BSA). Real-time stability monitoring via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is advised to detect degradation products .

Basic: What storage conditions ensure long-term stability?

Methodological Answer:
For long-term stability, store lyophilized powder at -80°C (stable for ≥6 months) or -20°C (stable for ≤1 month). Solutions should be aliquoted to avoid freeze-thaw cycles. Use amber vials to prevent light-induced degradation, and validate purity periodically via LC-MS (>98% by area) .

Advanced: What experimental designs are critical for evaluating pharmacological chaperone activity?

Methodological Answer:
Evaluate chaperone efficacy using recombinant alpha-galactosidase A (α-Gal A) in Fabry disease cell models. Key parameters:

  • Enzyme Kinetics: Measure Vmax and Km with fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) at pH 4.5 (lysosomal conditions).
  • Thermal Stabilization: Pre-incubate the compound with α-Gal A at 37°C for 1–24 hours, then assess residual activity.
  • Cellular Uptake: Use radiolabeled (³H) compound to quantify intracellular accumulation in fibroblasts .

Advanced: How can researchers reconcile discrepancies in reported molecular weights?

Methodological Answer:
Discrepancies may arise from salt vs. free base calculations. The hydrochloride salt has a molecular weight of 199.63 g/mol (C₆H₁₃NO₄·HCl), while the free base is 163.17 g/mol. Always specify the form in reporting. Validate via high-resolution MS (HRMS) in positive ion mode, expecting [M+H]⁺ at m/z 200.1 for the salt .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.